

# (Asp)<sub>2</sub>-Rhodamine 110: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: (Asp)<sub>2</sub>-Rhodamine 110

Cat. No.: B10783023

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(Asp)<sub>2</sub>-Rhodamine 110, also known by its synonym (Z-DEVD)<sub>2</sub>-Rhodamine 110, is a highly sensitive and photostable fluorogenic substrate designed for the detection of caspase-3 and caspase-7 activity.<sup>[1][2]</sup> Its utility in studying apoptosis, the process of programmed cell death, makes it an invaluable tool for researchers in cell biology, drug discovery, and toxicology. This technical guide provides an in-depth overview of (Asp)<sub>2</sub>-Rhodamine 110, including its mechanism of action, product and supplier information, experimental protocols, and relevant signaling pathways.

## Product Overview and Mechanism of Action

(Asp)<sub>2</sub>-Rhodamine 110 is a non-fluorescent bisamide derivative of Rhodamine 110. The core structure consists of the Rhodamine 110 fluorophore, to which two aspartic acid (Asp) residues are attached via amide bonds. In the context of apoptosis research, the substrate typically incorporates the caspase-3/7 recognition sequence, Asp-Glu-Val-Asp (DEVD).<sup>[2]</sup>

The mechanism of action is based on enzymatic cleavage. In apoptotic cells, activated caspase-3 and caspase-7 recognize and cleave the peptide sequence between the aspartic acid residue and the rhodamine 110 moiety. This two-step hydrolysis first produces the fluorescent monoamide intermediate and then the highly fluorescent Rhodamine 110.<sup>[3]</sup> The resulting fluorescence can be readily measured using various detection platforms, including fluorescence microplate readers, flow cytometers, and fluorescence microscopes. The fluorescence intensity is directly proportional to the amount of active caspase-3/7 in the sample.

## Key Features:

- **High Sensitivity:** Detects picomolar levels of active caspase-3.
- **Photostability:** The Rhodamine 110 fluorophore is more resistant to photobleaching compared to other common fluorophores like coumarin derivatives.
- **Favorable Spectral Properties:** The resulting Rhodamine 110 has an excitation maximum of approximately 496 nm and an emission maximum of around 520 nm, making it compatible with standard fluorescein (FITC) filter sets.[\[4\]](#)
- **Applications:** Widely used in cell-based assays, high-throughput screening, and flow cytometry to quantify apoptosis.

## Product and Supplier Information

(Asp)<sub>2</sub>-Rhodamine 110 is commercially available from several suppliers, often under the synonym (Z-DEVD)<sub>2</sub>-Rhodamine 110. The product is typically supplied as a lyophilized solid and should be stored at -20°C, protected from light and moisture.

Supplier	Product Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Purity
Chem-Impex	(Z-Asp-Glu-Val-Asp) <sub>2</sub> -Rhodamine 110	223538-61-2	C <sub>72</sub> H <sub>78</sub> N <sub>10</sub> O <sub>27</sub>	1515.46	-
BroadPharm	(Z-Asp-Glu-Val-Asp) <sub>2</sub> -Rhodamine 110	223538-61-2	-	-	98%
Polysil	(Z-Asp-Glu-Val-Asp) <sub>2</sub> -Rhodamine 110	223538-61-2	C <sub>72</sub> H <sub>78</sub> N <sub>10</sub> O <sub>27</sub>	1515.44	Min. 95%
Bachem	(Z-Asp-Glu-Val-Asp) <sub>2</sub> -Rhodamine 110	-	-	1515.46	-
Pharmaffiliates	(Z-Asp-Glu-Val-Asp) <sub>2</sub> -Rhodamine 110	223538-61-2	-	-	-
AxisPharm	(Z-Asp-Glu-Val-Asp) <sub>2</sub> -Rhodamine 110	-	-	1515.46	≥95%
MedChemExpress	Z-DEVD-R110 ((Z-Asp-Glu-Val-Asp) <sub>2</sub> -Rhodamine 110)	-	-	-	-

AAT Bioquest	(Z-DEVD)2-R110	-	-	1515.44	-
ABP Biosciences	Caspase-3/7 Substrate Z-DEVD-R110	-	-	-	-

## Quantitative Data

The key quantitative data for (Asp)<sub>2</sub>-Rhodamine 110 relates to the spectral properties of its cleavage product, Rhodamine 110, as the substrate itself is non-fluorescent.

Parameter	Value	Notes
Rhodamine 110		
Excitation Maximum ( $\lambda_{ex}$ )	~496 nm	Compatible with the 488 nm laser line commonly found in flow cytometers. <a href="#">[4]</a>
Emission Maximum ( $\lambda_{em}$ )	~520 nm	Detected in the green channel. <a href="#">[4]</a>
Molar Extinction Coefficient ( $\epsilon$ )	~81,000 cm <sup>-1</sup> M <sup>-1</sup> at 498 nm	A high extinction coefficient contributes to the brightness of the signal.
Fluorescence Quantum Yield ( $\Phi$ )	~0.91	A high quantum yield indicates efficient conversion of absorbed light to emitted fluorescence.
(Asp) <sub>2</sub> -Rhodamine 110		
Solubility	Soluble in DMSO (up to 50 mM), DMF	Prepare a concentrated stock solution in an organic solvent. <a href="#">[5]</a>

## Experimental Protocols

## In Vitro Caspase-3/7 Activity Assay in Cell Lysates

This protocol is adapted from various supplier recommendations and is suitable for a 96-well plate format.

### Materials:

- Cells of interest
- Apoptosis-inducing agent (e.g., staurosporine, etoposide)
- Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
- (Asp)<sub>2</sub>-Rhodamine 110 (e.g., 10 mM stock in DMSO)
- Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
- Black, clear-bottom 96-well microplate
- Fluorescence microplate reader

### Procedure:

- Cell Culture and Treatment:
  - Plate cells at a desired density in a culture plate.
  - Treat cells with the apoptosis-inducing agent for the desired time. Include an untreated control.
- Cell Lysis:
  - Harvest cells and wash with ice-cold PBS.
  - Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-5 x 10<sup>6</sup> cells per 50 µL).
  - Incubate on ice for 10-15 minutes.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Collect the supernatant (cell lysate) for the assay.
- Assay Reaction:
  - Add 50 µL of cell lysate to each well of the black microplate.
  - Prepare the reaction mix by diluting the (Asp)<sub>2</sub>-Rhodamine 110 stock solution in assay buffer to a final concentration of 2X the desired working concentration (e.g., 20 µM for a 10 µM final concentration).
  - Add 50 µL of the 2X substrate solution to each well.
  - Include a blank control with lysis buffer and substrate solution.
- Incubation and Measurement:
  - Incubate the plate at 37°C, protected from light, for 1-2 hours.
  - Measure the fluorescence intensity using a microplate reader with excitation at ~496 nm and emission at ~520 nm.

## Flow Cytometry Analysis of Apoptosis in Intact Cells

This protocol provides a general framework for detecting caspase-3/7 activity in intact cells. Optimization may be required depending on the cell type and experimental conditions.

### Materials:

- Cells of interest
- Apoptosis-inducing agent
- (Asp)<sub>2</sub>-Rhodamine 110 (e.g., 1 mM stock in DMSO)
- Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl<sub>2</sub>)
- Propidium Iodide (PI) or other viability dye (optional)

- Flow cytometer

Procedure:

- Cell Culture and Treatment:
  - Induce apoptosis in your cell population as described in the previous protocol.
- Cell Staining:
  - Harvest both adherent and suspension cells.
  - Wash the cells once with ice-cold PBS.
  - Resuspend the cells in 100  $\mu$ L of binding buffer.
  - Add (Asp)<sub>2</sub>-Rhodamine 110 to a final concentration of 1-10  $\mu$ M.
  - (Optional) Add a viability dye like PI to a final concentration of 1-2  $\mu$ g/mL to distinguish between apoptotic and necrotic cells.
  - Incubate at 37°C in the dark for 15-30 minutes.
- Flow Cytometry Analysis:
  - Add 400  $\mu$ L of binding buffer to each tube.
  - Analyze the cells by flow cytometry within 1 hour.
  - Use the 488 nm laser for excitation and collect the emission in the green channel (e.g., 530/30 nm filter) for (Asp)<sub>2</sub>-Rhodamine 110 and the red channel (e.g., >670 nm filter) for PI.
  - Apoptotic cells will show an increase in green fluorescence.

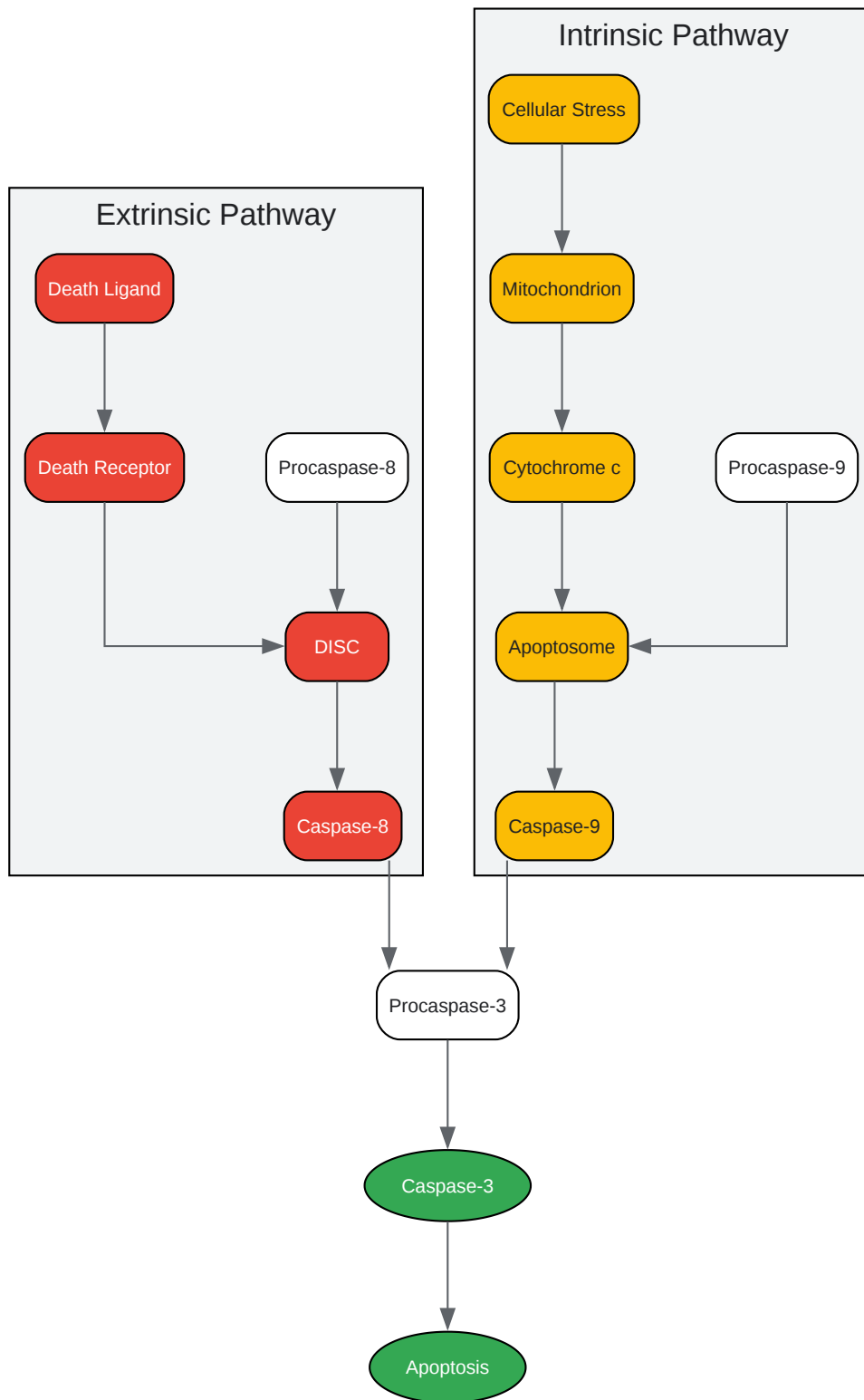
## Signaling Pathways and Experimental Workflows

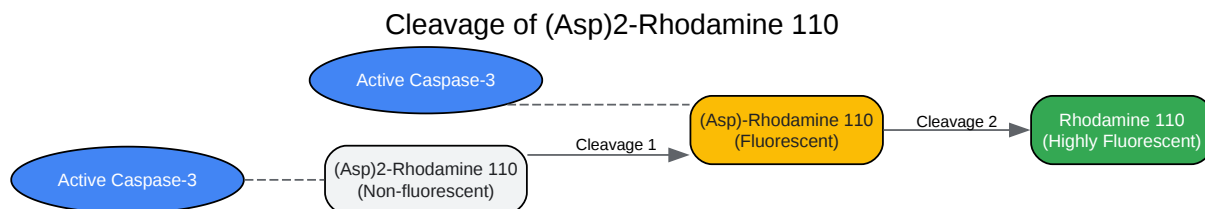
## Apoptotic Signaling Pathways Leading to Caspase-3 Activation

Apoptosis is primarily executed by a family of cysteine proteases called caspases. Caspase-3 is a key executioner caspase that is activated by two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.<sup>[6][7]</sup>

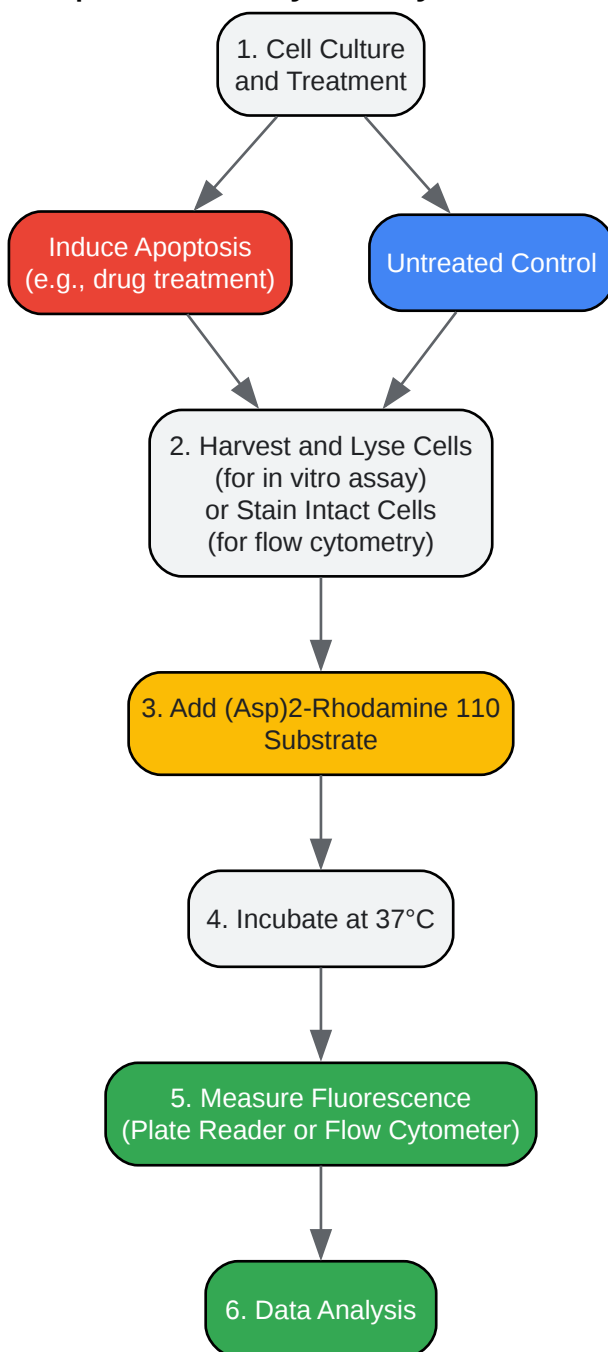


## Apoptotic Signaling Pathways





## Caspase Activity Assay Workflow



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